[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Description
(1-Benzyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine with the molecular formula C₁₄H₁₇N₃ and a calculated molecular weight of 227.3 g/mol. It is characterized by a benzyl group attached to the pyrazole ring at the 1-position and an isopropylamine moiety linked via a methyl group at the 4-position of the pyrazole (CAS: 36757-53-6) . The compound has been listed in chemical databases such as Chembase and was previously available commercially through CymitQuimica, though it is now marked as discontinued .
Properties
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYTCCGPKKXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing a range of physiological processes.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to changes in cellular function.
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects on cellular function.
Biological Activity
(1-benzyl-1H-pyrazol-4-yl)methylamine is a compound characterized by a unique structure that includes a pyrazole ring, a benzyl group, and an isopropylamine moiety. Its molecular formula is C₁₂H₁₆N₃, with a molecular weight of approximately 229.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.
Synthesis and Structure
The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine can be achieved through various methods, typically involving the reaction of benzyl hydrazine with an aldehyde to form a pyrazole intermediate, which is subsequently converted to the final product through amination reactions. The structural characteristics of this compound contribute to its reactivity and biological activity.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The biological activity of (1-benzyl-1H-pyrazol-4-yl)methylamine has been evaluated in various studies focusing on its interaction with biological targets.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Benzylpyrazole | C₁₁H₁₃N₂ | Lacks amine functionality; studied for anti-inflammatory effects. |
| 3-Methylpyrazole | C₇H₈N₂ | Simpler structure; used as a reagent in organic synthesis. |
| 5-Bromo-N-(pyrazolyl)methylamine | C₉H₈BrN₃ | Contains bromine; evaluated for anticancer activity. |
Pharmacological Studies
Recent studies have highlighted the potential anticancer properties of (1-benzyl-1H-pyrazol-4-yl)methylamine. For instance, compounds derived from pyrazole structures have shown significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole exhibited potent inhibitory effects on the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The following table summarizes the findings:
Table 2: Cytotoxicity Results
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These results indicate that (1-benzyl-1H-pyrazol-4-yl)methylamine may possess significant anticancer activity, warranting further investigation into its mechanisms of action.
The mechanism by which (1-benzyl-1H-pyrazol-4-yl)methylamine exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. Studies suggest that similar pyrazole derivatives may inhibit key signaling pathways involved in cancer cell proliferation and survival.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally analogous pyrazole-based amines (Table 1), focusing on substituent variations that influence physicochemical and synthetic properties.
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (%) | Key Structural Features |
|---|---|---|---|---|---|
| (1-Benzyl-1H-pyrazol-4-yl)methylamine (Target) | C₁₄H₁₇N₃ | 227.3* | 36757-53-6 | N/A | Benzyl group, isopropylamine |
| (1-Phenyl-1H-pyrazol-4-yl)methylamine | C₁₃H₁₆N₃ | 214.29 | 1152898-13-9 | N/A | Phenyl group instead of benzyl |
| [2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine | C₁₇H₂₅N₃O | 287.41 | 1170136-60-3 | 95 | Methoxyphenyl ethyl chain, methylpyrazole |
| 1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | C₁₀H₁₈N₃ | 180.27 | 1427380-55-9 | N/A | Aliphatic substituents, no aromatic groups |
| (4-Phenylphenyl)methylamine | C₁₆H₁₉N | 225.33 | N/A | N/A | Biphenylmethyl group |
*Calculated based on molecular formula.
Key Differences and Implications
Compounds like [2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine introduce methoxy groups, which may increase solubility through polar interactions .
Amine Side Chains :
- The isopropylamine group in the target compound provides steric bulk, which could influence receptor binding compared to smaller amines (e.g., ethyl or methyl groups in other analogs) .
Physicochemical and Commercial Considerations
- Purity : Several analogs (e.g., [2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine) are reported at 95% purity, indicating rigorous purification protocols . The target compound’s discontinuation may reflect challenges in maintaining consistent purity or scale-up .
Preparation Methods
Synthetic Route Overview
The preparation of (1-benzyl-1H-pyrazol-4-yl)methylamine generally involves a multi-step synthetic pathway, which can be summarized as follows:
Step 1: Formation of the Pyrazole Core
The pyrazole ring is constructed via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or neutral conditions. This reaction forms the pyrazole skeleton with substituents at defined positions.Step 2: Introduction of the Isopropyl Group (Alkylation)
The pyrazole nitrogen (N-1 position) is alkylated with an isopropyl halide (commonly isopropyl bromide or chloride) using a base such as sodium hydride or potassium carbonate to yield the N-isopropyl pyrazole intermediate.Step 3: Benzylation of the Pyrazole Ring
The benzyl group is introduced typically at the pyrazole C-4 or via the methylene linker attached to the pyrazole ring. Benzyl chloride or benzyl bromide is used as the benzylating agent in the presence of a strong base (e.g., sodium hydride) to facilitate nucleophilic substitution.Step 4: Final Assembly to Form the Target Amine
The benzylated pyrazole intermediate is further reacted with isopropylamine or its derivatives to form the (1-benzyl-1H-pyrazol-4-yl)methylamine compound.
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents and Conditions | Notes and Outcomes |
|---|---|---|---|
| 1 | Pyrazole Ring Formation | Hydrazine hydrate + 1,3-diketone, acidic medium, reflux | Produces 5-methyl-1H-pyrazole core with substituents |
| 2 | N-Alkylation | Isopropyl bromide, NaH or K2CO3, DMF or THF, 0–50°C | Selective alkylation at N-1 position; high yield reported |
| 3 | Benzylation | Benzyl chloride, NaH, DMF, 0–25°C | Introduces benzyl group via nucleophilic substitution |
| 4 | Amination | Reaction with isopropylamine, solvent (e.g., ethanol), mild heating | Forms final amine product with high purity |
Industrial Scale Considerations
Industrial synthesis follows similar synthetic steps but employs optimized conditions for scale-up:
Batch or Continuous Flow Reactors:
These reactors allow precise temperature control, efficient mixing, and improved safety handling for reactive intermediates.Purification Techniques:
The crude product is purified by recrystallization from suitable solvents or chromatographic methods (e.g., silica gel chromatography) to achieve pharmaceutical-grade purity.Yield and Efficiency:
Industrial processes optimize reagent stoichiometry and reaction times to maximize yield, minimize byproducts, and reduce costs.
Research Findings and Optimization Data
Several studies report the following findings relevant to the preparation of (1-benzyl-1H-pyrazol-4-yl)methylamine:
Base Selection: Sodium hydride provides higher alkylation efficiency compared to potassium carbonate, especially in benzylation steps, due to stronger deprotonation of the pyrazole nitrogen.
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity and improve reaction rates in alkylation and benzylation steps.
Temperature Control: Lower temperatures (0–25°C) during benzylation reduce side reactions and improve selectivity.
Purification: Recrystallization from ethanol or ethyl acetate yields highly pure compounds suitable for further applications.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine + 1,3-diketone | Acidic medium, reflux | 75–85 | Efficient ring closure |
| N-Isopropylation | Isopropyl bromide + NaH | DMF, 0–50°C | 80–90 | High selectivity for N-1 alkylation |
| Benzylation | Benzyl chloride + NaH | DMF, 0–25°C | 70–85 | Controlled substitution |
| Final amination | Isopropylamine | Ethanol, mild heating | 85–90 | High purity amine formation |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
Confirms substitution pattern on the pyrazole ring and presence of benzyl and isopropyl groups.Mass Spectrometry (MS):
Confirms molecular weight consistent with (1-benzyl-1H-pyrazol-4-yl)methylamine (approx. 243.35 g/mol).Infrared Spectroscopy (IR): Shows characteristic N–H stretching and aromatic C–H vibrations.
Q & A
Q. Example Comparison Table: Structural Analogs
| Compound | Key Structural Difference | Bioactivity (IC50) |
|---|---|---|
| Target Compound | Benzyl substituent | 12 µM (Enzyme X) |
| 4-Methoxybenzyl analog | Methoxy group at para position | 8 µM (Enzyme X) |
| Ethyl-substituted analog | Shorter alkyl chain | >50 µM (Enzyme X) |
Advanced: What computational methods are effective for predicting the electronic properties and binding modes of this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA can model charge distribution, highlighting nucleophilic sites (e.g., amine nitrogen) .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., kinase enzymes).
- Multiwfn Analysis: Visualize electron localization function (ELF) maps to identify regions prone to electrophilic attack .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing this compound’s selectivity?
Answer:
- Core Modifications:
- Vary the benzyl group (e.g., halogenation or heterocyclic replacements) to alter steric bulk and π-π interactions.
- Replace propan-2-ylamine with cyclopropylamine to enhance metabolic stability .
- Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using software like MOE or PHASE.
- In Vitro Profiling: Test analogs against related targets (e.g., GPCRs vs. kinases) to assess selectivity. For instance, bulkier substituents may reduce off-target kinase binding .
Advanced: What strategies mitigate instability of (1-benzyl-1H-pyrazol-4-yl)methylamine under varying pH and storage conditions?
Answer:
- pH Stability Studies:
- Use UV-Vis spectroscopy to monitor degradation at pH 2–10. Amine protonation at acidic pH (<4) enhances solubility but may accelerate hydrolysis.
- Optimal stability observed at pH 6–7 (phosphate buffer) .
- Storage Recommendations:
- Lyophilize and store at –20°C under argon to prevent oxidation.
- Avoid prolonged exposure to light (UV-sensitive due to benzyl group) .
- Degradation Products: LC-MS identifies primary byproducts as dealkylated pyrazole or benzyl alcohol derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
